N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide
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Overview
Description
N-(4-{N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazinecarbonyl group linked to a phenyl ring, which is further connected to a butanamide moiety. The presence of a hydroxy and methoxy group on the phenyl ring adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with hydrazine to form the hydrazone intermediate.
Acylation Reaction: The hydrazone intermediate is then subjected to acylation with 4-aminobutyric acid or its derivatives under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, where the hydroxy and methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are conducted under controlled temperature and pH conditions.
Major Products Formed
Oxidation: Formation of phenolic oxides and quinones.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives with different functional groups.
Scientific Research Applications
N-(4-{N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of N-(4-{N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, apoptosis, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
N-(4-{N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE: Similar structure but with an acetamide group instead of butanamide.
N-(4-{N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPIONAMIDE: Contains a propionamide group.
Uniqueness
N-(4-{N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C19H21N3O4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-(butanoylamino)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H21N3O4/c1-3-5-17(23)21-15-10-8-13(9-11-15)19(25)22-20-12-14-6-4-7-16(26-2)18(14)24/h4,6-12,24H,3,5H2,1-2H3,(H,21,23)(H,22,25)/b20-12+ |
InChI Key |
OVOGGAPIXPRKAP-UDWIEESQSA-N |
Isomeric SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC=C2)OC)O |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC=C2)OC)O |
Origin of Product |
United States |
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